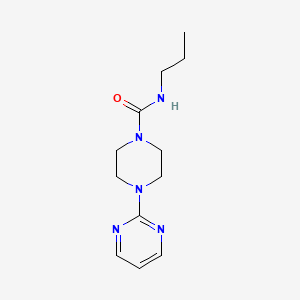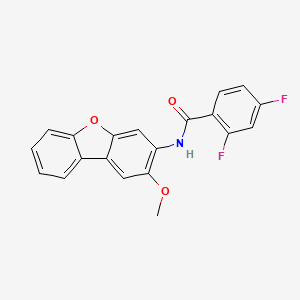![molecular formula C19H20BrN3O5 B4156078 N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B4156078.png)
N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide
Vue d'ensemble
Description
N’-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nitrobenzohydrazide moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride to form 2-bromo-4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 4-nitrobenzohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetyl derivatives.
Applications De Recherche Scientifique
N’-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and tert-butyl group may also contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-tert-butylphenol
- 4-bromo-2-tert-butylphenoxybutanoic acid
- 2-bromo-4-sec-butylphenol
- 2-bromo-4-tert-butylthiazole
Uniqueness
N’-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrobenzohydrazide moiety and a brominated phenoxyacetyl group makes it particularly versatile for various applications in research and industry.
Propriétés
IUPAC Name |
N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-4-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O5/c1-19(2,3)13-6-9-16(15(20)10-13)28-11-17(24)21-22-18(25)12-4-7-14(8-5-12)23(26)27/h4-10H,11H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRZNMIDLACTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Bromo-4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenoxy]acetamide;hydrochloride](/img/structure/B4156002.png)
![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4156004.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride](/img/structure/B4156008.png)
![N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-3-ethoxypropan-1-amine;hydrochloride](/img/structure/B4156022.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-3-ethoxypropan-1-amine;hydrochloride](/img/structure/B4156025.png)
![(3-ethoxypropyl){3-[(4-fluorobenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4156029.png)
![1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4156044.png)
![1-[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4156048.png)
![methyl N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}glycylglycinate](/img/structure/B4156051.png)
acetyl]hydrazinecarboxamide](/img/structure/B4156059.png)


![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4156091.png)
![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4156104.png)
